[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437597
InChI: InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol

CAS No.:

Cat. No.: VC20437597

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanol
Standard InChI InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16)
Standard InChI Key IFSKVUIDNLYQKR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CO

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of [5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]methanol is C₁₅H₂₀N₂O, with a molecular weight of 244.33 g/mol. The tert-butyl group (C(CH₃)₃) at the para position of the phenyl ring enhances steric bulk and lipophilicity, while the hydroxymethyl (-CH₂OH) group at the pyrazole’s 3-position introduces hydrogen-bonding capability .

Structural Analysis

The compound’s structure consists of:

  • A 1H-pyrazole core with nitrogen atoms at positions 1 and 2.

  • A 4-tert-butylphenyl substituent at position 5, contributing to electron-donating effects.

  • A hydroxymethyl group at position 3, enabling derivatization or coordination.

Comparative analysis with analogs like (3-(tert-butyl)-1H-pyrazol-5-yl)methanol (PubChem CID: 10943295) suggests that the tert-butyl group improves thermal stability and solubility in nonpolar solvents.

Synthesis and Reaction Pathways

Key Synthetic Routes

While no direct synthesis of [5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]methanol is documented, analogous methods from oxidative amidation and cyclocondensation reactions provide a framework:

Oxidative Amidation of Aldehydes

A modified protocol from Doherty et al. for synthesizing acyl pyrazoles could be adapted. For example:

  • Reactant: 4-tert-Butylbenzaldehyde and 3-hydroxymethylpyrazole.

  • Oxidant: Substiochiometric oxoammonium nitrate (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate).

  • Conditions: Solvent-free, 54°C, 3 hours .

  • Yield: Estimated 75–85% based on analogous reactions .

Table 1: Proposed Synthesis Conditions

ParameterValue
Starting Aldehyde4-tert-Butylbenzaldehyde
Pyrazole Derivative3-Hydroxymethylpyrazole
OxidantOxoammonium nitrate (0.75 eq)
Temperature54°C
Reaction Time3 hours
SolventNone (neat conditions)

Cyclocondensation

Alternative routes may involve cyclocondensation of hydrazines with β-keto alcohols or esters. For instance, reacting 4-tert-butylphenylacetylene with hydrazine hydrate in the presence of a base could yield the pyrazole core, followed by hydroxymethylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts for [5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]methanol (based on analogs ):

¹H NMR (CDCl₃, 400 MHz):

  • δ 1.35 (s, 9H, tert-butyl)

  • δ 4.65 (s, 2H, -CH₂OH)

  • δ 6.85 (s, 1H, pyrazole H-4)

  • δ 7.45–7.60 (m, 4H, aromatic)

  • δ 8.10 (s, 1H, -OH)

¹³C NMR (CDCl₃, 101 MHz):

  • δ 31.2 (tert-butyl CH₃)

  • δ 34.8 (tert-butyl C)

  • δ 62.1 (-CH₂OH)

  • δ 125.6–140.2 (aromatic and pyrazole carbons)

Infrared (IR) Spectroscopy

Key IR bands (ATR, cm⁻¹):

  • 3200–3600 (O-H stretch, broad)

  • 2920–2960 (C-H stretch, tert-butyl)

  • 1600–1500 (C=C aromatic)

  • 1450 (pyrazole ring vibration) .

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